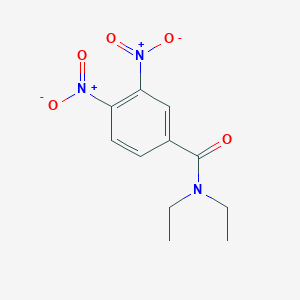
N-n-hexyl-2,5-dimethylaniline
Vue d'ensemble
Description
N-n-hexyl-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It features a hexyl group attached to the nitrogen atom and two methyl groups at the 2 and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The synthesis of N-n-hexyl-2,5-dimethylaniline can be achieved through the alkylation of 2,5-dimethylaniline with hexyl halides (e.g., hexyl bromide) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Reductive Amination: Another method involves the reductive amination of 2,5-dimethylbenzaldehyde with hexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-n-hexyl-2,5-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfo, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-n-hexyl-2,5-dimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of aniline derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: While not directly used as a drug, this compound can be a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-n-hexyl-2,5-dimethylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group. The hexyl and methyl groups influence its reactivity and interaction with other molecules. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.
2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions on the benzene ring.
N-Hexylaniline: A compound with a hexyl group attached to the nitrogen atom but without the additional methyl groups on the benzene ring.
Uniqueness: N-n-hexyl-2,5-dimethylaniline is unique due to the combination of the hexyl group and the specific positioning of the methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-hexyl-2,5-dimethylaniline |
InChI |
InChI=1S/C14H23N/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11,15H,4-7,10H2,1-3H3 |
Clé InChI |
OFKFTGZBQNLFCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[7-(Pyridin-3-YL)heptyl]acetamide](/img/structure/B8319920.png)









![3-Ethylimidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8319993.png)

![beta-[(2-Hydroxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8320009.png)
